molecular formula C24H25N5O3 B2434620 3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-28-2

3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2434620
CAS RN: 877617-28-2
M. Wt: 431.496
InChI Key: SWNPMAWWYZSGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

  • A series of substituted analogues based on the pyrimidopurinediones ring system, which shares structural similarity with the compound , have demonstrated anti-inflammatory activity in the adjuvant-induced arthritis rat model. These compounds also exhibited cyclooxygenase inhibitory activity without the side effects of gastric ulcer induction or ocular toxicity observed with other series (Kaminski et al., 1989).
  • New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with terminal carboxylic, ester, or amide moieties have shown significant analgesic and anti-inflammatory effects, surpassing the activity of acetylsalicylic acid in certain tests. This indicates the potential of such compounds for further pharmacological evaluation as analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Adenosine Receptor Affinity

  • A study on pyrimido- and tetrahydropyrazino[2,1-f]purinediones evaluated their affinities for adenosine receptors. One particular compound emerged as a potent A1 adenosine receptor antagonist, indicating selectivity over other receptor subtypes. This suggests the relevance of such compounds in modulating adenosine receptor-mediated physiological processes (Szymańska et al., 2016).

Antimycobacterial Activity

  • Certain purine derivatives, especially those with a 9-benzyl substitution, have shown promising antimycobacterial activity, particularly against Mycobacterium tuberculosis. The presence of electron-donating substituents on the phenyl ring significantly enhances this activity, highlighting the potential of these compounds in developing new antituberculosis drugs (Bakkestuen et al., 2005).

Potential in Neurodegenerative Diseases

  • A class of 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones was investigated for their interaction with adenosine receptors and monoamine oxidases, which are targets for neurodegenerative diseases like Parkinson's and Alzheimer's. The introduction of certain substituents led to the discovery of potent monoamine oxidase-B inhibitors and dual-target adenosine receptor antagonists, suggesting their utility in symptomatic as well as disease-modifying treatments of neurodegenerative disorders (Koch et al., 2013).

properties

IUPAC Name

3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-13-27(18-11-7-8-12-19(18)32-3)23-25-21-20(28(23)14-16)22(30)29(24(31)26(21)2)15-17-9-5-4-6-10-17/h4-12,16H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNPMAWWYZSGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.